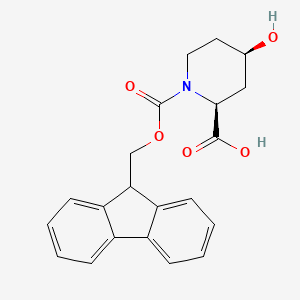

(2S,4R)-Fmoc-4-hydroxypiperidine-2-carboxylic acid

Beschreibung

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

IUPAC Name |

(2S,4R)-1-(9H-fluoren-9-ylmethoxycarbonyl)-4-hydroxypiperidine-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H21NO5/c23-13-9-10-22(19(11-13)20(24)25)21(26)27-12-18-16-7-3-1-5-14(16)15-6-2-4-8-17(15)18/h1-8,13,18-19,23H,9-12H2,(H,24,25)/t13-,19+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CJGSLUBWMLBOFZ-YJYMSZOUSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(C(CC1O)C(=O)O)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CN([C@@H](C[C@@H]1O)C(=O)O)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H21NO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00373261 | |

| Record name | (2S,4R)-1-{[(9H-Fluoren-9-yl)methoxy]carbonyl}-4-hydroxypiperidine-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00373261 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

367.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

917099-02-6, 653589-37-8 | |

| Record name | rel-1-(9H-Fluoren-9-ylmethyl) (2R,4S)-4-hydroxy-1,2-piperidinedicarboxylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=917099-02-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (2S,4R)-1-{[(9H-Fluoren-9-yl)methoxy]carbonyl}-4-hydroxypiperidine-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00373261 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

(2S,4R)-Fmoc-4-hydroxypiperidine-2-carboxylic acid chemical properties

An In-Depth Technical Guide to (2S,4R)-Fmoc-4-hydroxypiperidine-2-carboxylic acid: Properties, Applications, and Protocols for Advanced Drug Discovery

Introduction: A Privileged Scaffold for Modern Therapeutics

In the landscape of medicinal chemistry and peptide science, the rational design of molecules with precise three-dimensional structures is paramount. This compound has emerged as a pivotal building block for this purpose. It is a non-proteinogenic amino acid analog that offers a unique combination of a conformationally constrained piperidine scaffold, a strategically placed hydroxyl group for secondary interactions or further functionalization, and the versatile Fmoc protecting group essential for modern peptide synthesis.

This guide, intended for researchers, scientists, and drug development professionals, provides an in-depth exploration of the chemical properties, applications, and field-proven methodologies for utilizing this compound. As Senior Application Scientists, our goal is not merely to present protocols, but to elucidate the underlying chemical principles and strategic considerations that enable the translation of this molecule's potential into tangible therapeutic innovation.

Part 1: Physicochemical and Structural Properties

A thorough understanding of a molecule's fundamental properties is the bedrock of its successful application. The defined stereochemistry and functional group arrangement of this compound are critical to its utility.

Core Chemical Identity

The compound is a white powder under standard conditions, with key identifiers and properties summarized below.[1][2]

| Property | Value | Source(s) |

| Molecular Formula | C₂₁H₂₁NO₅ | [1][2][3] |

| Molecular Weight | 367.40 g/mol | [1][3] |

| CAS Number | 653589-37-8 | [2] |

| Appearance | White Powder | [2] |

| Purity (Typical) | ≥ 97% (HPLC) | [2] |

| Optical Rotation | [α]²⁰D = -9 ± 2° (c=1 in DMF) | [2] |

| Storage Conditions | 0–8 °C, Desiccated | [2] |

| InChI Key | CJGSLUBWMLBOFZ-YJYMSZOUSA-N | [3] |

| MDL Number | MFCD04112684 | [1][2][3] |

Structural Analysis

The power of this reagent lies in its distinct structural motifs, each contributing to its function.

Caption: Key functional components of the molecule.

-

Fmoc Protecting Group: The fluorenylmethoxycarbonyl group is the cornerstone of its use in solid-phase peptide synthesis (SPPS). It provides robust protection for the piperidine nitrogen under acidic and neutral conditions but is cleanly removed by a mild base, typically piperidine, ensuring orthogonality with acid-labile side-chain protecting groups.[4]

-

Piperidine Scaffold: Unlike flexible aliphatic amino acids, the piperidine ring introduces a high degree of conformational rigidity. This pre-organization of the molecular backbone is a powerful strategy in drug design to reduce the entropic penalty of binding to a biological target, often leading to enhanced potency and selectivity.

-

4-Hydroxyl Group: The axial hydroxyl group at the C4 position is a key pharmacophoric feature. It can act as a hydrogen bond donor or acceptor, forming critical interactions within a receptor's binding pocket. Furthermore, it serves as a synthetic handle for further derivatization, enabling the creation of compound libraries or the attachment of payloads in bioconjugation.[2]

-

(2S,4R) Stereochemistry: The specific cis stereochemical relationship between the carboxylic acid at C2 and the hydroxyl group at C4 is fixed. This ensures that the substituent vectors are presented in a precise and reproducible three-dimensional arrangement, which is non-negotiable for achieving specific molecular recognition.

Representative Spectroscopic Analysis

While specific batch data is proprietary, the expected spectroscopic signatures are predictable and essential for quality control.

-

¹H NMR: The spectrum would be characterized by the aromatic protons of the Fmoc group (typically 8 protons between 7.2-7.8 ppm), the diastereotopic protons of the piperidine ring (complex multiplets between ~1.5-4.5 ppm), and the characteristic methine proton adjacent to the hydroxyl group.

-

¹³C NMR: Key signals would include those from the carbonyls of the Fmoc and carboxylic acid groups (~156 ppm and ~175 ppm, respectively), numerous aromatic signals for the Fmoc group (~120-144 ppm), and aliphatic signals corresponding to the piperidine ring carbons.

-

Mass Spectrometry (ESI-MS): In negative ion mode, the expected [M-H]⁻ ion would be observed at m/z 366.4. In positive ion mode, [M+H]⁺ at m/z 368.4 or sodium adduct [M+Na]⁺ at m/z 390.4 would confirm the molecular weight.

Part 2: Core Applications in Synthesis

This building block is a versatile tool, primarily leveraged in two synergistic fields: peptide synthesis and small molecule drug discovery.

A Cornerstone of Modern Peptide Synthesis

The incorporation of this compound into a peptide sequence is a validated strategy to create peptidomimetics with superior properties.

-

Enhanced Proteolytic Stability: The non-natural piperidine backbone is resistant to degradation by endogenous proteases, which readily cleave natural peptide bonds. This can significantly extend the in-vivo half-life of a peptide therapeutic.

-

Secondary Structure Induction: The constrained ring can act as a turn-mimetic, forcing the peptide chain to adopt a specific conformation (e.g., β-turn). This is critical for mimicking the bioactive conformation of a natural peptide ligand.

-

Increased Cell Permeability: The hydroxyl group can modulate the hydrophilicity of the peptide, and the overall scaffold can influence the molecule's ability to cross cell membranes, a common challenge for peptide drugs.

Caption: Relationship between structure and pharmaceutical properties.

A Privileged Scaffold for Novel Therapeutics

Beyond peptides, the piperidine ring is considered a "privileged scaffold" in medicinal chemistry, appearing in numerous FDA-approved drugs.[5] This compound serves as an advanced, chirally-pure starting material for synthesizing small molecule inhibitors and modulators for various disease targets, such as kinases, proteases, and GPCRs. Research into N-acylpiperidine derivatives, for example, has yielded potent inhibitors for targets like steroid 5α-reductase.[6] Its applications also extend to bioconjugation, where it can act as a stable linker, and materials science for creating biocompatible polymers.[2]

Part 3: Experimental Protocols and Methodologies

The following section details a robust, validated protocol for the incorporation of this compound into a growing peptide chain using manual solid-phase peptide synthesis.

Protocol for Incorporation via Fmoc-SPPS

This protocol assumes a 0.1 mmol scale synthesis on a standard solid support (e.g., Rink Amide or Wang resin). All steps should be performed in a dedicated peptide synthesis vessel with appropriate ventilation.

Caption: Standard Fmoc-SPPS cycle for incorporation.

Step 1: Resin Preparation and Swelling

-

Action: Place the resin (0.1 mmol) in the reaction vessel. Add dimethylformamide (DMF, ~5 mL) and gently agitate for 30 minutes.

-

Causality: Swelling the polystyrene resin is critical. It opens the polymer matrix, ensuring that reagents have full access to the reactive sites on the growing peptide chain. DMF is the solvent of choice for its excellent swelling properties and ability to dissolve all necessary reagents.

Step 2: N-terminal Fmoc Deprotection

-

Action: Drain the DMF. Add a solution of 20% piperidine in DMF (5 mL). Agitate for 3 minutes. Drain. Repeat with a fresh 5 mL portion of the piperidine solution for 7-10 minutes.

-

Causality: The Fmoc group is removed via a base-catalyzed β-elimination mechanism.[7] The first, shorter treatment removes the bulk of the protecting group, while the second, longer treatment ensures the reaction goes to completion, liberating the N-terminal amine for the subsequent coupling step.

Step 3: Washing

-

Action: Drain the piperidine solution. Wash the resin thoroughly with DMF (5 x 5 mL), agitating for 1 minute per wash.

-

Causality: This is a critical, non-negotiable step. It completely removes residual piperidine and the dibenzofulvene-piperidine adduct. Failure to do so will result in neutralization of the subsequent activated amino acid, leading to failed coupling.

Step 4: Amino Acid Activation (Performed in a separate vial)

-

Action: In a clean vial, dissolve this compound (0.4 mmol, 4 eq.), HBTU (0.39 mmol, 3.9 eq.), and HOBt (0.4 mmol, 4 eq.) in DMF (2 mL). Add N,N-Diisopropylethylamine (DIPEA) (0.8 mmol, 8 eq.). Vortex for 1-2 minutes.

-

Causality: The carboxylic acid is not reactive enough to form a peptide bond on its own. It must be converted to an activated species. HBTU is an aminium-based coupling reagent that, in the presence of a non-nucleophilic base (DIPEA), rapidly forms a highly reactive HOBt ester, primed for nucleophilic attack by the resin's free amine. Using a slight excess of reagents drives the reaction to completion.

Step 5: Coupling

-

Action: Add the activated amino acid solution from Step 4 to the washed resin. Agitate at room temperature for 1-2 hours.

-

Causality: The liberated N-terminal amine on the resin attacks the activated carbonyl carbon of the HOBt ester, forming the new, stable peptide bond. The reaction time is a balance between ensuring complete coupling and minimizing potential side reactions.

Step 6: Final Wash

-

Action: Drain the coupling solution. Wash the resin with DMF (3 x 5 mL) followed by dichloromethane (DCM) (3 x 5 mL).

-

Causality: Removes excess reagents and byproducts, yielding a clean, resin-bound peptide that is ready for the next cycle of deprotection and coupling or for final cleavage.

Self-Validation: A small sample of the resin can be taken after coupling (Step 6) and subjected to a Kaiser test (ninhydrin test). A negative result (yellow beads) confirms the absence of free primary amines and validates the successful completion of the coupling reaction.

Strategic Considerations: The Role of the 4-Hydroxyl Group

A common question is whether the secondary alcohol at the C4 position requires protection during SPPS.

-

Standard Protocol: For the vast majority of standard coupling reactions using aminium (HBTU, HATU) or carbodiimide (DIC) activators, the hydroxyl group does not require protection. The primary amine of the N-terminus is significantly more nucleophilic and sterically accessible than the secondary alcohol, ensuring that N-acylation is the overwhelmingly favored reaction pathway.

-

When to Consider Protection: In specific scenarios, protection might be warranted. If using highly reactive activating agents (e.g., acid chlorides) or if performing a particularly challenging coupling that requires extended reaction times and elevated temperatures, there is a minor risk of O-acylation, leading to a branched byproduct. In these specialized cases, a derivative with the hydroxyl group protected, for instance as a tert-butyl (tBu) ether, would provide absolute security against this side reaction. The choice is a balance between process simplicity and risk mitigation for a specific synthetic challenge.

Conclusion

This compound is far more than a simple amino acid derivative; it is a sophisticated design element for the modern medicinal chemist. Its inherent structural rigidity, defined stereochemistry, and versatile functional handles provide a reliable platform for constructing molecules with enhanced stability, selectivity, and pharmacokinetic profiles. By understanding the fundamental chemical properties and mastering the robust synthetic protocols detailed in this guide, researchers can effectively harness its potential to accelerate the discovery and development of next-generation therapeutics.

References

-

Amerigo Scientific. (n.d.). This compound. Retrieved January 17, 2026, from [Link]

-

PubChem. (n.d.). (2S,4R)-4-hydroxypiperidine-2-carboxylic acid. National Center for Biotechnology Information. Retrieved January 17, 2026, from [Link]

-

American Elements. (n.d.). Fmoc-(2S,4R)-4-hydroxypiperidine-2-carboxylic acid. Retrieved January 17, 2026, from [Link]

- Chem-Impex International. (n.d.). Fmoc-(2S,4R)-4-hydroxypiperidine-2-carboxylic acid. Retrieved January 17, 2026, from a cached version provided by Google search.

- Isidro-Llobet, A., Álvarez, M., & Albericio, F. (2009). Amino Acid-Protecting Groups. Chemical Reviews, 109(6), 2455–2504. (A representative review on the topic, URL not provided for a specific paper).

- Coin, I., Beyermann, M., & Bienert, M. (2007). Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences. Nature Protocols, 2(12), 3247–3256. (A representative review on the topic, URL not provided for a specific paper).

- Fields, G. B., & Noble, R. L. (1990). Solid phase peptide synthesis utilizing 9-fluorenylmethoxycarbonyl amino acids. International Journal of Peptide and Protein Research, 35(3), 161-214. (A foundational paper on Fmoc chemistry, URL not provided for a specific paper).

-

Nowick, J. S. (2018). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). UCI Department of Chemistry. Retrieved January 17, 2026, from [Link]

-

MDPI. (2020). Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine? Molecules, 25(15), 3447. Retrieved January 17, 2026, from [Link]

-

Picard, F., Barassin, S., Mokhtarian, A., & Hartmann, R. W. (2002). Synthesis and evaluation of 2'-substituted 4-(4'-carboxy- or 4'-carboxymethylbenzylidene)-N-acylpiperidines: highly potent and in vivo active steroid 5alpha-reductase type 2 inhibitors. Journal of Medicinal Chemistry, 45(16), 3406–3417. Retrieved January 17, 2026, from [Link]

-

Yadav, N., Kumar, R., Sangwan, S., Dhanda, V., Duhan, A., & Sindhu, J. (2024). Environment benign synthesis of 5-acyl-4-hydroxypyridin-2(1H)-one derivatives as antioxidant and α-amylase inhibitors. Future Medicinal Chemistry, 16(26), 2045-2064. Retrieved January 17, 2026, from [Link]

Sources

- 1. scbt.com [scbt.com]

- 2. chemimpex.com [chemimpex.com]

- 3. americanelements.com [americanelements.com]

- 4. luxembourg-bio.com [luxembourg-bio.com]

- 5. Environment benign synthesis of 5-acyl-4-hydroxypyridin-2(1H)-one derivatives as antioxidant and α-amylase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Synthesis and evaluation of 2'-substituted 4-(4'-carboxy- or 4'-carboxymethylbenzylidene)-N-acylpiperidines: highly potent and in vivo active steroid 5alpha-reductase type 2 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

An In-depth Technical Guide to (2S,4R)-Fmoc-4-hydroxypiperidine-2-carboxylic acid: Structure, Stereochemistry, and Applications in Advanced Peptide Design

For Researchers, Scientists, and Drug Development Professionals

Abstract

(2S,4R)-Fmoc-4-hydroxypiperidine-2-carboxylic acid is a pivotal, non-canonical amino acid analog that has garnered significant interest in the fields of medicinal chemistry and drug discovery. Its rigidified piperidine scaffold, coupled with a strategically placed hydroxyl group, offers a unique tool for modulating the conformational properties and biological activity of peptides. This guide provides a comprehensive overview of its structure, the critical role of its stereochemistry, a representative synthetic approach, and its application in the design of sophisticated peptide therapeutics.

Introduction: The Strategic Advantage of Non-Canonical Amino Acids

The introduction of non-canonical amino acids (ncAAs) into peptide sequences is a powerful strategy to overcome the inherent limitations of native peptides as therapeutic agents, such as poor metabolic stability and limited conformational diversity.[1] By moving beyond the 20 proteinogenic amino acids, researchers can engineer peptides with enhanced potency, selectivity, and pharmacokinetic profiles.[2][3] this compound, a proline analog, is a prime example of an ncAA that imparts significant structural and functional advantages.[4]

Molecular Structure and Stereochemical Imperatives

The defining features of this compound are its six-membered piperidine ring and the specific spatial arrangement of its substituents. The fluorenylmethoxycarbonyl (Fmoc) protecting group on the nitrogen atom makes it directly amenable to solid-phase peptide synthesis (SPPS).[4]

Table 1: Physicochemical Properties

| Property | Value |

| CAS Number | 653589-37-8 |

| Molecular Formula | C₂₁H₂₁NO₅ |

| Molecular Weight | 367.4 g/mol |

| Appearance | White powder |

| Optical Rotation | [α]D²⁰ = -9 ± 2º (c=1 in DMF)[4] |

| Storage | 0-8 °C |

The Criticality of the (2S,4R) Configuration

The stereochemistry at the C2 and C4 positions is not arbitrary; it is fundamental to the molecule's function. The '(2S,4R)' designation dictates a cis relationship between the carboxylic acid at C2 and the hydroxyl group at C4. This specific arrangement has profound implications for the conformational behavior of peptides into which it is incorporated.

Drawing a parallel with the well-studied (2S,4R)-4-hydroxyproline (Hyp), a key component of collagen, the hydroxyl group can engage in hydrogen bonding and stereoelectronic interactions that influence the pucker of the ring and the torsion angles of the peptide backbone.[5] In elastin model peptides, the presence of Hyp has been shown to significantly alter self-assembly and supramolecular structure.[5] Similarly, the (2S,4R) stereoisomer of 4-hydroxypiperidine-2-carboxylic acid is expected to pre-organize the peptide backbone, potentially stabilizing specific secondary structures like β-turns or helical motifs. This conformational rigidity can enhance binding affinity to biological targets by reducing the entropic penalty of binding.

Synthesis and Purification: A Representative Protocol

While multiple synthetic routes to substituted piperidines exist, a common strategy involves the stereoselective reduction of a corresponding pyridinium precursor or the cyclization of a linear amino acid derivative. Below is a representative, multi-step protocol for the synthesis of the core (2S,4R)-4-hydroxypiperidine-2-carboxylic acid scaffold, followed by Fmoc protection. This protocol is based on established chemical principles for the synthesis of similar heterocyclic compounds.[6][7]

Experimental Protocol: Synthesis of (2S,4R)-4-hydroxypiperidine-2-carboxylic acid

Step 1: Stereoselective Reduction of a Pyridinium Precursor

-

Starting Material: A suitable N-protected 4-hydroxypyridine-2-carboxylic acid derivative.

-

Reaction: The precursor is dissolved in an appropriate solvent (e.g., methanol).

-

Catalysis: A chiral catalyst (e.g., a rhodium or ruthenium complex with a chiral phosphine ligand) is added under an inert atmosphere (e.g., argon).

-

Reduction: The mixture is subjected to hydrogenation at elevated pressure. The choice of catalyst and conditions is crucial for establishing the desired (2S,4R) stereochemistry.

-

Work-up: Upon completion, the catalyst is filtered, and the solvent is removed under reduced pressure.

Step 2: Deprotection of the Core Scaffold

-

Reaction: The N-protected intermediate from Step 1 is dissolved in a suitable solvent.

-

Cleavage: The protecting group is removed under appropriate conditions (e.g., acidolysis for a Boc group or hydrogenolysis for a Cbz group).

-

Isolation: The deprotected amino acid is isolated, often through crystallization or chromatography.

Step 3: Fmoc Protection

-

Reaction: The purified (2S,4R)-4-hydroxypiperidine-2-carboxylic acid is dissolved in an aqueous solvent mixture (e.g., 1,4-dioxane and water) containing a weak base (e.g., sodium bicarbonate).

-

Fmocylation: Fmoc-OSu (N-(9-fluorenylmethoxycarbonyloxy)succinimide) is added portion-wise at 0°C.

-

Monitoring: The reaction is monitored by thin-layer chromatography (TLC) until completion.

-

Purification: The product is extracted into an organic solvent, washed, dried, and purified by column chromatography to yield the final this compound.

Applications in Peptide-Based Drug Development

The unique structural features of this compound make it a valuable building block for addressing key challenges in medicinal chemistry.

-

Conformational Constraint: Its rigid scaffold can be used to lock a peptide into a bioactive conformation, improving receptor binding and potency.

-

Enhanced Stability: The piperidine ring is resistant to enzymatic degradation compared to linear amino acid residues, thereby increasing the in vivo half-life of the resulting peptide.

-

Improved Solubility: The hydroxyl group can enhance the aqueous solubility of peptides, which is often a challenge in drug development.[4]

-

Scaffold for Further Modification: The hydroxyl group serves as a handle for further chemical modifications, such as PEGylation or the attachment of other functional moieties.

Workflow for Incorporation into Peptides via SPPS

The incorporation of this compound into a peptide sequence using automated solid-phase peptide synthesis follows a standard Fmoc/tBu strategy.

Caption: Standard SPPS cycle for incorporating this compound.

Conclusion

This compound is a sophisticated chemical tool for the modern peptide chemist. Its well-defined stereochemistry and rigid structure provide a reliable method for inducing conformational stability and enhancing the drug-like properties of peptide-based therapeutics. As the demand for more stable and potent peptide drugs continues to grow, the strategic application of such non-canonical amino acids will undoubtedly play a crucial role in the future of drug discovery.

References

- BenchChem. A Technical Guide to the Incorporation of Unnatural Amino Acids into Peptides. Accessed January 17, 2026.

- Chem-Impex. Fmoc-(2S,4R-4-hydroxypiperidine-2-carboxylic acid. Accessed January 17, 2026.

- Organic & Biomolecular Chemistry.

- Isidro-Llobet, A., Alvarez, M., & Albericio, F. (2009). Amino Acid-Protecting Groups. Chemical Reviews, 109(6), 2455-2504.

- de la Torre, B. G., & Albericio, F. (2020). The Pharmaceutical Industry in 2019. An Analysis of FDA Approved Drugs. Molecules, 25(3), 567.

- Santa Cruz Biotechnology. (2R,4S)-Fmoc-4-hydroxypiperidine-2-carboxylic acid. Accessed January 17, 2026.

- Amerigo Scientific. This compound. Accessed January 17, 2026.

- American Elements. Fmoc-(2S,4R)-4-hydroxypiperidine-2-carboxylic acid. Accessed January 17, 2026.

- Enzymatic synthesis of four stereoisomers of 3-substituted-4-hydroxypiperidines by carbonyl reductase-catalyzed reduction. (2023).

- The Royal Society of Chemistry.

- Chem-Impex. Boc-(2S,4R-4-hydroxypiperidine-2-carboxylic acid. Accessed January 17, 2026.

- Synthesis of 4-hydroxypiperidine derivatives and their screening for analgesic activity. (2015). European Journal of Medicinal Chemistry, 90, 887-894.

- Google Patents. CN104628625A - Synthesis method of N-boc-4-hydroxypiperidine. Accessed January 17, 2026.

- BLDpharm. CAS 166042-99-5 (2S,4S)-4-hydroxypiperidine-2-carboxylic acid hydrochloride. Accessed January 17, 2026.

- PubChem. (2S,4R)-4-hydroxypiperidine-2-carboxylic acid. Accessed January 17, 2026.

- Google Patents. CN101712645B - Preparation method for (2R, 4R)

- Bridge Organics. (2R,4S)-4-Hydroxypiperidine-2-carboxylic acid. Accessed January 17, 2026.

- Conformational States of the CXCR4 Inhibitor Peptide EPI-X4—A Theoretical Analysis. (2023). International Journal of Molecular Sciences, 24(13), 10834.

- Bochicchio, B., Pepe, A., & Tamburro, A. M. (2014). Investigating the role of (2S,4R)-4-hydroxyproline in elastin model peptides. Amino acids, 46(3), 545–554.

- Gellman, S. H. (1998). Synthesis and Structural Characterization of Helix-Forming β-Peptides: trans-2-Aminocyclopentanecarboxylic Acid Oligomers. Journal of the American Chemical Society, 120(19), 4891-4902.

Sources

- 1. rsc.org [rsc.org]

- 2. chemimpex.com [chemimpex.com]

- 3. scbt.com [scbt.com]

- 4. chemimpex.com [chemimpex.com]

- 5. Investigating the role of (2S,4R)-4-hydroxyproline in elastin model peptides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Enzymatic synthesis of four stereoisomers of 3-substituted-4-hydroxypiperidines by carbonyl reductase-catalyzed reduction - PMC [pmc.ncbi.nlm.nih.gov]

- 7. CN104628625A - Synthesis method of N-boc-4-hydroxypiperidine - Google Patents [patents.google.com]

An In-depth Technical Guide on the Synthesis and Characterization of (2S,4R)-Fmoc-4-hydroxypiperidine-2-carboxylic acid

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of (2S,4R)-Fmoc-4-hydroxypiperidine-2-carboxylic acid in Modern Drug Discovery

This compound, a proline analogue, is a chiral building block of significant interest in medicinal chemistry and peptide science. Its rigidified piperidine scaffold, coupled with the hydroxyl functionality, allows for the creation of peptides and small molecules with constrained conformations. This conformational rigidity can lead to enhanced binding affinity, selectivity for biological targets, and improved metabolic stability compared to more flexible analogues. The fluorenylmethoxycarbonyl (Fmoc) protecting group makes it particularly well-suited for solid-phase peptide synthesis (SPPS), a cornerstone of modern drug discovery and development.[1] This guide provides a comprehensive overview of the synthesis and characterization of this valuable compound, offering insights into the underlying chemical principles and practical experimental guidance.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below.

| Property | Value |

| Molecular Formula | C₂₁H₂₁NO₅ |

| Molecular Weight | 367.40 g/mol |

| Appearance | White to off-white powder |

| CAS Number | 653589-37-8 |

| Storage | Store at 2-8 °C |

Synthesis of this compound: A Multi-step Approach

The synthesis of this compound is a multi-step process that begins with the asymmetric synthesis of the core (2S,4R)-4-hydroxypiperidine-2-carboxylic acid, followed by the protection of the secondary amine with the Fmoc group.

Part 1: Asymmetric Synthesis of the (2S,4R)-4-hydroxypiperidine-2-carboxylic Acid Core

An established method for the asymmetric synthesis of (2S,4R)-4-hydroxypiperidine-2-carboxylic acid involves an eight-step sequence starting from a chiral precursor.[2] This approach provides excellent stereochemical control, which is crucial for the biological activity of the final peptidomimetics.

Experimental Protocol: Asymmetric Synthesis

A detailed experimental protocol for the asymmetric synthesis can be found in the work by Brooks and Comins (2000).[2] The key transformation involves the diastereoselective reduction of a chiral N-acylpyridinium salt intermediate.

Part 2: Fmoc Protection of the Piperidine Nitrogen

Once the chiral hydroxypiperidine carboxylic acid core is obtained, the secondary amine is protected with the Fmoc group. This is a standard procedure in peptide chemistry, typically achieved by reacting the amino acid with a fluorenylmethoxycarbonyl-containing reagent under basic conditions.[3]

Causality Behind Experimental Choices:

-

Choice of Fmoc Reagent: 9-fluorenylmethyl chloroformate (Fmoc-Cl) or N-(9-fluorenylmethoxycarbonyloxy)succinimide (Fmoc-OSu) are commonly used. Fmoc-OSu is often preferred due to its higher stability and ease of handling compared to the more reactive Fmoc-Cl.[3]

-

Base: A mild inorganic base such as sodium bicarbonate or a tertiary amine like triethylamine is used to neutralize the acid generated during the reaction and to deprotonate the amino group, enhancing its nucleophilicity.

-

Solvent: A mixture of an organic solvent like dioxane or acetone and water is typically employed to dissolve both the polar amino acid and the nonpolar Fmoc reagent.

Experimental Protocol: Fmoc Protection

-

Dissolution: Dissolve (2S,4R)-4-hydroxypiperidine-2-carboxylic acid (1 equivalent) in a 10% aqueous sodium carbonate solution.

-

Addition of Fmoc Reagent: To the stirred solution, add a solution of Fmoc-OSu (1.05 equivalents) in acetone dropwise at 0-5 °C.

-

Reaction: Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.

-

Work-up:

-

Remove the acetone under reduced pressure.

-

Wash the aqueous solution with diethyl ether to remove any unreacted Fmoc-OSu and byproducts.

-

Acidify the aqueous layer to pH 2-3 with cold 1 M HCl.

-

Extract the product into ethyl acetate.

-

-

Purification:

-

Dry the combined organic extracts over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to afford pure this compound.

-

Diagram of the Synthesis Workflow:

Caption: Workflow for the synthesis of this compound.

Comprehensive Characterization

Thorough characterization is essential to confirm the identity, purity, and stereochemical integrity of the synthesized this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are powerful tools for elucidating the structure of the molecule.

-

¹H NMR: The proton NMR spectrum will show characteristic signals for the Fmoc group protons (in the aromatic region, ~7.2-7.8 ppm), the piperidine ring protons, and the hydroxyl proton. The coupling constants between the piperidine protons can help confirm the cis relationship between the C2-carboxyl and C4-hydroxyl groups.

-

¹³C NMR: The carbon NMR spectrum will display distinct resonances for the carbonyl carbons of the carboxylic acid and the Fmoc group, the aromatic carbons of the fluorenyl moiety, and the aliphatic carbons of the piperidine ring.

Expected ¹H NMR Chemical Shifts (in CDCl₃, δ in ppm):

| Protons | Expected Chemical Shift Range |

| Fmoc aromatic | 7.20 - 7.80 |

| Fmoc CH, CH₂ | 4.10 - 4.50 |

| Piperidine H2, H4 | 3.80 - 4.20 |

| Piperidine other CH, CH₂ | 1.50 - 2.20 |

| OH | Variable, broad |

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight of the compound and to confirm its elemental composition. Electrospray ionization (ESI) is a suitable technique for this molecule.

-

Expected [M+H]⁺: 368.14

-

Expected [M+Na]⁺: 390.12

High-Performance Liquid Chromatography (HPLC)

HPLC is the primary method for assessing the purity of the final product. A reversed-phase C18 column is typically used.

Experimental Protocol: HPLC Analysis

-

Column: C18, 4.6 x 250 mm, 5 µm

-

Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water

-

Mobile Phase B: 0.1% TFA in acetonitrile

-

Gradient: A linear gradient from 10% to 90% B over 20 minutes

-

Flow Rate: 1.0 mL/min

-

Detection: UV at 265 nm (for the Fmoc group)

-

Expected Retention Time: Dependent on the specific system, but will be a single major peak for a pure sample.

Diagram of Characterization Techniques:

Caption: Key analytical techniques for the characterization of the target molecule.

Conclusion and Future Perspectives

This guide has provided a detailed framework for the synthesis and characterization of this compound. The methodologies described herein are robust and rely on established chemical principles. The availability of this and other conformationally constrained amino acids is pivotal for the continued advancement of peptide-based therapeutics and peptidomimetics. Future research may focus on developing more efficient and scalable synthetic routes, as well as exploring the incorporation of this building block into novel bioactive molecules with enhanced pharmacological profiles.

References

-

Total Synthesis. Fmoc Protecting Group: Fmoc Protection & Deprotection Mechanism. [Link]

-

Amerigo Scientific. This compound. [Link]

-

PubChem. (2S,4S)-1-(((9H-fluoren-9-yl)methoxy)carbonyl)-4-hydroxypiperidine-2-carboxylic acid. [Link]

-

American Elements. Fmoc-(2S,4R)-4-hydroxypiperidine-2-carboxylic acid. [Link]

-

Anaspec. Fmoc-(2S,4S)-(-)-4-hydroxypyrrolidine-2-carboxylic acid - 250 mg. [Link]

-

PubChem. (2S,4R)-4-hydroxypyrrolidine-2-carboxylic acid. [Link]

-

Brooks, C. A., & Comins, D. L. (2000). Asymmetric synthesis of (2S,4R)-4-hydroxypipecolic acid. Tetrahedron Letters, 41(19), 3551–3553. [Link]

Sources

An In-depth Technical Guide to (2S,4R)-Fmoc-4-hydroxypiperidine-2-carboxylic acid: A Cornerstone Building Block in Modern Drug Discovery

This guide provides an in-depth technical overview of (2S,4R)-Fmoc-4-hydroxypiperidine-2-carboxylic acid, a pivotal building block for researchers, medicinal chemists, and professionals in drug development. We will delve into its core properties, strategic applications, and the technical considerations for its successful implementation in synthetic workflows, particularly in the realm of peptide and peptidomimetic design.

Core Compound Identification and Properties

This compound is a synthetic amino acid analog valued for its unique stereochemistry and the conformational constraints it imparts upon molecular structures. The presence of the fluorenylmethoxycarbonyl (Fmoc) protecting group makes it directly suitable for use in standard solid-phase peptide synthesis (SPPS) protocols.

Key Identifiers and Physicochemical Properties

| Property | Value | Source(s) |

| CAS Number | 653589-37-8 | [1] |

| Molecular Formula | C₂₁H₂₁NO₅ | [1][2][3][4] |

| Molecular Weight | 367.40 g/mol | [2] |

| Appearance | White powder | [1] |

| Purity | ≥ 97% (HPLC) | [1] |

| Storage Conditions | 0-8 °C | [1] |

Note: Analytical data like NMR and Mass Spectrometry are often lot-specific and should be confirmed by the end-user via a Certificate of Analysis from the supplier.

Strategic Importance in Medicinal Chemistry

The piperidine scaffold is a privileged structure in medicinal chemistry, appearing in numerous approved drugs. The specific (2S,4R) stereoisomer of 4-hydroxypiperidine-2-carboxylic acid offers a conformationally restricted framework that can mimic or stabilize peptide beta-turns. This has profound implications for drug design:

-

Enhanced Receptor Affinity and Selectivity: By locking a peptide or small molecule into a specific bioactive conformation, this building block can significantly increase binding affinity to a biological target. The defined stereochemistry is crucial for precise interactions within a receptor's binding pocket.

-

Improved Metabolic Stability: Peptides are often susceptible to rapid degradation by proteases in the body. Incorporating non-natural amino acids like this piperidine derivative disrupts the natural peptide backbone, rendering the resulting peptidomimetic more resistant to enzymatic cleavage and extending its in-vivo half-life.

-

Modulation of Physicochemical Properties: The hydroxyl group provides a handle for further functionalization or can be used to improve solubility and other pharmacokinetic properties of the final compound.[1]

Its principal application lies in serving as a versatile building block for creating complex molecular architectures with enhanced efficacy and selectivity, particularly in the development of peptide-based drugs targeting specific biological pathways.[1]

Application in Solid-Phase Peptide Synthesis (SPPS)

The true utility of this compound is realized in its application within the Fmoc/tBu (tert-Butyl) solid-phase peptide synthesis strategy. The Fmoc group provides temporary protection of the piperidine nitrogen, allowing for the sequential addition of amino acids to a growing peptide chain anchored to a solid support.

The Core Fmoc-SPPS Cycle

The incorporation of this compound follows the standard, cyclical three-step SPPS process. The causality behind this workflow is to enable the controlled, directional assembly of a peptide sequence.

Caption: Standard workflow for Fmoc Solid-Phase Peptide Synthesis (SPPS).

Experimental Protocol: Incorporation into a Peptide Sequence

This protocol outlines the manual coupling of this compound onto a resin-bound peptide with a free N-terminal amine.

Materials:

-

Fmoc-deprotected peptide-resin (e.g., Rink Amide resin)

-

This compound

-

Coupling Activator: HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) or HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

-

Base: N,N-Diisopropylethylamine (DIPEA)

-

Solvent: N,N-Dimethylformamide (DMF), peptide synthesis grade

-

Washing Solvents: DMF, Dichloromethane (DCM)

-

Deprotection Solution: 20% (v/v) piperidine in DMF

Procedure:

-

Resin Preparation: Start with the peptide-resin that has undergone its final wash step after the previous Fmoc deprotection. The resin should be swollen in DMF in a suitable reaction vessel.

-

Activation of the Carboxylic Acid:

-

In a separate vial, dissolve 3-5 equivalents of this compound and a nearly equimolar amount (e.g., 2.9-4.9 eq.) of the coupling activator (HBTU/HATU) in a minimal volume of DMF.

-

Add 6-10 equivalents of DIPEA to the solution. The solution will typically change color, indicating activation.

-

Allow the activation to proceed for 1-2 minutes. Causality: This pre-activation step converts the carboxylic acid into a highly reactive ester, primed for rapid and efficient amide bond formation with the resin's free amine, minimizing potential side reactions.

-

-

Coupling Reaction:

-

Drain the DMF from the swollen resin.

-

Immediately add the activated amino acid solution to the resin.

-

Agitate the mixture using a shaker or nitrogen bubbling for 1-2 hours at room temperature.[5] Insight: Non-standard amino acids, especially those with steric bulk, may require longer coupling times or double coupling to ensure the reaction goes to completion.

-

-

Monitoring the Coupling:

-

Perform a qualitative ninhydrin (Kaiser) test on a small sample of resin beads. A negative result (beads remain colorless or yellow) indicates the absence of free primary amines and a successful coupling. If the test is positive (blue beads), a second coupling is required.

-

-

Washing:

-

Once the coupling is complete, drain the reaction mixture.

-

Wash the resin thoroughly with DMF (3-5 times) to remove excess reagents and byproducts.

-

Wash with DCM (2-3 times) and again with DMF (2-3 times) to prepare for the next cycle.

-

-

Next Cycle: The resin is now ready for the deprotection of the newly added Fmoc group to continue the elongation of the peptide chain.

Key Technical Considerations

-

Hydroxyl Group Protection: The secondary hydroxyl group on the piperidine ring is generally considered sufficiently hindered and does not typically require protection during standard Fmoc-SPPS. However, for syntheses involving particularly aggressive reagents or specific side-chain modifications, protection (e.g., with a t-Butyl group) may be warranted. This must be evaluated on a case-by-case basis.

-

Choice of Coupling Reagent: For sterically hindered or non-standard amino acids, more potent coupling reagents like HATU or PyBOP® are often preferred over standard reagents like HBTU to ensure high coupling efficiency.[5] The choice is dictated by the need to overcome the higher activation energy associated with hindered substrates.

-

Aggregation: Peptides containing conformationally rigid elements can sometimes be prone to aggregation on the solid support, leading to incomplete reactions. Using chaotropic salts, high-boiling point solvents (like NMP), or elevated temperatures can help disrupt these secondary structures and improve synthetic outcomes.[5]

Synthesis and Characterization

While this compound is commercially available from various suppliers, understanding its synthesis provides valuable context. A common synthetic route starts from a commercially available chiral precursor, such as (2S, 4R)-4-Hydroxy-L-proline, which already contains the desired stereochemistry.[6] The synthesis involves ring expansion and subsequent protection of the amine with the Fmoc group.

Caption: Conceptual synthesis pathway from a chiral proline precursor.

Characterization of the final product relies on standard analytical techniques. Mass spectrometry is used to confirm the molecular weight, while 1H and 13C NMR spectroscopy are essential for verifying the structure and stereochemical integrity. Purity is typically assessed by High-Performance Liquid Chromatography (HPLC).

Conclusion and Future Outlook

This compound is more than just a reagent; it is a strategic tool for molecular design. Its ability to impart conformational rigidity and improve the drug-like properties of peptides makes it an invaluable asset in the development of novel therapeutics. As the industry continues to explore complex biological targets and move towards molecules with greater specificity and stability, the demand for sophisticated and well-characterized building blocks like this will undoubtedly continue to grow. Researchers who master its application will be well-positioned to push the boundaries of medicinal chemistry and drug discovery.

References

-

Amerigo Scientific. This compound Product Page. Available at: [Link]

-

American Elements. Fmoc-(2S,4R)-4-hydroxypiperidine-2-carboxylic acid Product Page. Available at: [Link]

Sources

Whitepaper: The Biological Significance of 4-Hydroxypiperidine-2-Carboxylic Acid in Peptides: A Conformation-Function Analysis

Abstract: The rational design of peptidomimetics is a cornerstone of modern drug discovery, aiming to overcome the inherent limitations of natural peptides, such as poor stability and bioavailability. Non-proteinogenic amino acids are critical tools in this endeavor, and among them, 4-hydroxypiperidine-2-carboxylic acid (Hyp-Pip) has emerged as a uniquely powerful proline analogue. This technical guide provides an in-depth analysis of the synthesis, stereochemical implications, and profound conformational effects of incorporating Hyp-Pip into peptide backbones. We will explore how the six-membered ring and hydroxyl functionalization dictate peptide secondary structure, influencing biological activity and opening new avenues for therapeutic development. This paper serves as a resource for researchers, chemists, and drug development professionals seeking to leverage Hyp-Pip as a strategic element in peptide design.

Introduction: Beyond Proline

Peptides are highly specific and potent signaling molecules, making them attractive therapeutic candidates.[1] However, their utility is often hampered by rapid proteolytic degradation and poor membrane permeability.[2] Proline, with its unique cyclic structure, imparts significant conformational rigidity and resistance to certain proteases. This has made proline and its analogues focal points in the design of more robust peptidomimetics.[3]

4-hydroxypiperidine-2-carboxylic acid, a six-membered ring analogue of hydroxyproline, offers a significant expansion of this chemical space. Its piperidine core introduces distinct steric and torsional constraints compared to proline's pyrrolidine ring, while the hydroxyl group provides a site for hydrogen bonding and further chemical modification.[3][4] This compound serves as a versatile building block for synthesizing bioactive molecules, enhancing stability, bioavailability, and efficacy in novel pharmaceuticals.[5] The specific stereochemistry of the chiral centers at positions 2 and 4 is crucial for its biological activity, dictating its interaction with biological targets.[6]

This guide will dissect the multifaceted role of Hyp-Pip in peptide science, from its chemical synthesis to its application in creating next-generation therapeutics for neurological disorders, pain management, and inflammatory conditions.[5][][8]

Synthesis and Stereochemical Diversity

The biological function of a Hyp-Pip-containing peptide is intrinsically linked to its stereochemistry. The two most common diastereomers are (2S,4R)- and (2S,4S)-4-hydroxypiperidine-2-carboxylic acid. The synthesis often involves the diastereoselective reduction of a piperidone precursor to establish the desired spatial arrangement of the hydroxyl and carboxylic acid groups.[6]

For incorporation into peptides via Solid-Phase Peptide Synthesis (SPPS), the N-terminus is typically protected, most commonly with a tert-butyloxycarbonyl (Boc) group.[5] This ensures controlled, stepwise elongation of the peptide chain.[9]

| Compound Name | CAS Number | Stereochemistry | Key Properties & Applications |

| (2S,4R)-4-hydroxypiperidine-2-carboxylic acid | 1622-20-4 (example) | cis (relative to ring plane) | Building block for analgesics and anti-inflammatory drugs; enhances peptide stability and solubility.[5][10] |

| (2S,4S)-4-hydroxypiperidine-2-carboxylic acid | 166042-99-5 (HCl salt) | trans (relative to ring plane) | Utilized in research for neurodegenerative diseases like Alzheimer's and Parkinson's.[][11] |

| (2R,4S)-4-hydroxypiperidine-2-carboxylic acid | 175671-49-5 | trans (relative to ring plane) | Intermediate for drugs targeting neurological disorders; interacts with neurotransmitter systems.[6][12] |

Incorporation into Peptides: A Methodological Overview

The integration of Hyp-Pip into a growing peptide chain follows the established principles of Solid-Phase Peptide Synthesis (SPPS).[13] The Boc-protected Hyp-Pip derivative is activated and coupled to the N-terminus of the resin-bound peptide.

Experimental Protocol: SPPS Incorporation of Boc-(2S,4R)-Hyp-Pip-OH

-

Resin Preparation: Start with a pre-loaded resin (e.g., Wang or Rink Amide resin) bearing the first amino acid of the desired sequence.

-

N-α-Deprotection: Remove the Fmoc or Boc protecting group from the resin-bound amino acid using 20% piperidine in DMF (for Fmoc) or TFA (for Boc), respectively. Wash the resin thoroughly with DCM and DMF.

-

Amino Acid Activation: In a separate vessel, dissolve Boc-(2S,4R)-Hyp-Pip-OH (1.5 eq.), a coupling agent like HBTU (1.5 eq.), and a base such as DIPEA (3 eq.) in a minimal volume of DMF. Allow to pre-activate for 5-10 minutes. The rationale for pre-activation is to form the highly reactive aminium/uronium salt, which facilitates efficient amide bond formation while minimizing side reactions like racemization.

-

Coupling: Add the activated amino acid solution to the resin. Agitate the reaction vessel for 2-4 hours at room temperature. The progress of the coupling can be monitored using a qualitative ninhydrin test.

-

Washing: After the coupling is complete, drain the reaction solution and wash the resin extensively with DMF, DCM, and methanol to remove excess reagents and byproducts.

-

Chain Elongation: Repeat the deprotection and coupling steps for each subsequent amino acid in the sequence.

-

Final Cleavage & Deprotection: Once the sequence is complete, treat the resin with a cleavage cocktail (e.g., 95% TFA, 2.5% water, 2.5% TIS) to simultaneously cleave the peptide from the resin and remove the Boc and other side-chain protecting groups.

-

Purification: Precipitate the crude peptide in cold diethyl ether, then purify using reverse-phase HPLC. Confirm the identity and purity of the final peptide by mass spectrometry.

(Note: Actual images for DOT diagram are placeholders; the graph illustrates the concept of different conformational states.)

Modulation of cis/trans Isomerization

The peptide bond preceding a proline residue (Xaa-Pro) can exist in either a cis or trans conformation, with the trans form being only slightly more stable. The interconversion between these states is slow and can be a rate-limiting step in protein folding. [3]The incorporation of a six-membered ring analogue like Hyp-Pip can further modulate this equilibrium. The increased steric hindrance of the piperidine ring may destabilize the planar peptide amide bond, altering the kinetics and thermodynamics of cis/trans isomerization and potentially favoring one isomer over the other. [3]This conformational restriction is a key mechanism for locking a peptide into a bioactive conformation.

Biological Activities and Therapeutic Applications

The structural constraints imposed by Hyp-Pip translate directly into tangible biological advantages, making it a valuable component in drug design.

-

Enhanced Proteolytic Stability: The rigidifying effect of the Hyp-Pip ring and its non-natural structure provide steric shielding, making the adjacent peptide bonds less accessible to degradative proteases. This increases the in-vivo half-life of the peptide therapeutic. [5]* Improved Pharmacokinetic Profile: The hydroxyl group increases the polarity and water solubility of the peptide, which can improve its formulation properties and bioavailability. []* Receptor Binding and Selectivity: By locking the peptide backbone into a specific conformation that mimics the native binding motif, Hyp-Pip can significantly enhance binding affinity and selectivity for a target receptor or enzyme. [6]This is particularly relevant in targeting protein-protein interactions (PPIs). [2]

Therapeutic Area Mechanism/Effect of Hyp-Pip Incorporation Example Application Neurology Acts on neurotransmitter systems; conformationally constrains peptides to cross the blood-brain barrier or bind to CNS receptors. [6] Development of drugs for Alzheimer's, Parkinson's, and Huntington's disease. [] Analgesia Mimics endogenous opioid peptides, locking them into a receptor-active conformation. Design of potent and stable analgesics. [5][8] Anti-Inflammatory Constrains peptides to inhibit inflammatory pathways or enzyme activity. Development of novel anti-inflammatory agents. [5] | Antimicrobial | Enhances the stability and helical structure of antimicrobial peptides (AMPs), improving their membrane-disrupting activity. [14]| Creation of AMPs with increased resistance to digestive enzymes. [14]|

Advanced Characterization Techniques

Elucidating the precise three-dimensional structure of Hyp-Pip-containing peptides is essential for understanding their function. Two primary techniques are employed:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is the most powerful tool for studying peptide conformation in solution. [15]Experiments like TOCSY and ROESY can be used to determine proton-proton proximities. [16]By analyzing these through-space interactions, a detailed picture of the peptide's solution-state structure, including ring pucker and the populations of cis and trans isomers, can be constructed. [17][18]2. X-ray Crystallography: For peptides that can be crystallized, X-ray crystallography provides an atomic-resolution snapshot of the solid-state structure. [19]This technique is invaluable for visualizing the precise bond angles, dihedral angles, and intramolecular hydrogen bonding networks stabilized by the Hyp-Pip residue. [20][21]

Future Perspectives

The utility of 4-hydroxypiperidine-2-carboxylic acid in peptide science is continually expanding. Future research is likely to focus on several key areas:

-

Complex Peptidomimetics: Using the hydroxyl group as a chemical handle for further modifications, such as glycosylation or PEGylation, to create even more sophisticated and "drug-like" molecules.

-

Targeted Protein Degradation: Incorporating Hyp-Pip into PROTACs (Proteolysis Targeting Chimeras) to confer conformational stability and improve cell permeability. []* Foldamer Design: Using Hyp-Pip as a key building block in the design of foldamers—non-natural oligomers that adopt well-defined secondary structures—to mimic larger protein domains. [22] The strategic incorporation of 4-hydroxypiperidine-2-carboxylic acid provides an elegant and powerful method for controlling peptide conformation. By understanding and applying the principles outlined in this guide, researchers can unlock new possibilities in the development of stable, potent, and highly specific peptide-based therapeutics.

References

-

Chem-Impex International. (n.d.). Boc-(2S,4R)-4-hydroxypiperidine-2-carboxylic acid. Retrieved from [Link]

-

Chem-Impex International. (n.d.). Buy (2R,4S)-4-hydroxypiperidine-2-carboxylic acid (EVT-1206531) | 126641-65-4. Retrieved from [Link]

- Goodman, M., Felix, A., Moroder, L., & Toniolo, C. (Eds.). (2008). Synthesis of Peptides and Peptidomimetics. Houben-Weyl Methods of Organic Chemistry, Vol. E 22a. Thieme.

- Siddiqui, S., & Ahmad, A. (2015). Synthesis of 4-hydroxypiperidine derivatives and their screening for analgesic activity. International Journal of Pharmaceutical Sciences and Research, 6(8), 3465-3471.

- Muttenthaler, M., King, G. F., Adams, D. J., & Alewood, P. F. (2021). Trends in peptide drug discovery. Nature Reviews Drug Discovery, 20(4), 309-325.

- Newcomb, E. T., & Gellman, S. H. (2002). Analysis of Steric versus Stereoelectronic Effects of 4-Substituted Prolines on Conformation within Peptides. Journal of the American Chemical Society, 124(22), 6488-6499.

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 10898837, (2S,4R)-4-hydroxypiperidine-2-carboxylic acid. Retrieved from [Link]

- Huck, B. R., & Gellman, S. H. (2005). Synthesis of 2,2-disubstituted pyrrolidine-4-carboxylic acid derivatives and their incorporation into beta-peptide oligomers. The Journal of Organic Chemistry, 70(9), 3353-3362.

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 11019002, (2S,4S)-4-Hydroxypiperidine-2-carboxylic acid. Retrieved from [Link]

-

AAPPTec. (n.d.). Practical Synthesis Guide to Solid Phase Peptide Chemistry. Retrieved from [Link]

- Kelly, J. W., et al. (2002). Synthesis of B-Sheet Peptides Incorporating Templates. In Houben-Weyl Methods of Organic Chemistry (Vol. E 22b, pp. 389-406). Thieme.

-

ResearchGate. (n.d.). Conformational differences between selected peptides studied in this work. Retrieved from [Link]

- Jafari, T., & Ghavami, M. (2022). Bioactive Peptides: Synthesis, Sources, Applications, and Proposed Mechanisms of Action. Molecules, 27(23), 8564.

- Newman, A. (2023). Functions and Significance of Peptides in Therapeutics and Diagnostics. Journal of Pharmaceutical Research, 6(3), 1-2.

- Lindemann, J. A., et al. (2019). Conformational Dynamics in Extended RGD-Containing Peptides. Biomacromolecules, 20(8), 3042-3050.

- Rusu, A., et al. (2018). NMR Study of the Secondary Structure and Biopharmaceutical Formulation of an Active Branched Antimicrobial Peptide. Molecules, 23(11), 2824.

- Anwer, M. K., & Spatola, A. F. (1990). Synthesis and peptide bond orientation in tetrapeptides containing L-azetidine-2-carboxylic acid and L-proline. Biopolymers, 30(11-12), 1039-1049.

- Lynn, D. G., & Meredith, S. C. (2015). A Newcomer's Guide to Peptide Crystallography. Peptide Science, 104(2), 85-94.

- Hodges, J. A., & Raines, R. T. (2005). The impact of pyrrolidine hydroxylation on the conformation of proline-containing peptides. Organic Letters, 7(15), 3263-3266.

- Nalli, M., et al. (2015). The cis-4-Amino-l-proline Residue as a Scaffold for the Synthesis of Cyclic and Linear Endomorphin-2 Analogues. Molecules, 20(12), 21300-21312.

- D'Ursi, A., et al. (2022). High-Resolution Conformational Analysis of RGDechi-Derived Peptides Based on a Combination of NMR Spectroscopy and MD Simulations. International Journal of Molecular Sciences, 23(19), 11623.

- Roy, S., & Tomat, E. (2020).

-

SeRMN - NMR Service at UAB. (2017). Folding peptides studied by NMR. Retrieved from [Link]

- Lee, S., et al. (2018). Effect of a cis-4-aminopiperidine-3-carboxylic acid (cis-APiC) residue on mixed-helical folding of unnatural peptides. Organic & Biomolecular Chemistry, 16(24), 4463-4467.

- Sato, K., et al. (2019). X-ray Crystallographic Structure of α-Helical Peptide Stabilized by Hydrocarbon Stapling at i,i + 1 Positions. Molecules, 24(18), 3291.

- Ito, T., et al. (2023). Enhancing Chemical Stability through Structural Modification of Antimicrobial Peptides with Non-Proteinogenic Amino Acids. International Journal of Molecular Sciences, 24(16), 12895.

- Rico, D. M., & Silveira, S. T. (2019). Bioactive Peptides: Synthesis, Properties, and Applications in the Packaging and Preservation of Food. Comprehensive Reviews in Food Science and Food Safety, 18(2), 346-369.

Sources

- 1. longdom.org [longdom.org]

- 2. researchgate.net [researchgate.net]

- 3. Thieme E-Books & E-Journals [thieme-connect.de]

- 4. Proline Editing: A General and Practical Approach to the Synthesis of Functionally and Structurally Diverse Peptides. Analysis of Steric versus Stereoelectronic Effects of 4-Substituted Prolines on Conformation within Peptides - PMC [pmc.ncbi.nlm.nih.gov]

- 5. chemimpex.com [chemimpex.com]

- 6. Buy (2R,4S)-4-hydroxypiperidine-2-carboxylic acid (EVT-1206531) | 126641-65-4 [evitachem.com]

- 8. researchgate.net [researchgate.net]

- 9. Overview of Custom Peptide Synthesis [peptide2.com]

- 10. (2S,4R)-4-hydroxypiperidine-2-carboxylic acid | C6H11NO3 | CID 10898837 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. (2S,4S)-4-Hydroxypiperidine-2-carboxylic acid | C6H11NO3 | CID 11019002 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 12. (2R,4S)-4-Hydroxypiperidine-2-carboxylic acid | 175671-49-5 [sigmaaldrich.com]

- 13. peptide.com [peptide.com]

- 14. Enhancing Chemical Stability through Structural Modification of Antimicrobial Peptides with Non-Proteinogenic Amino Acids - PMC [pmc.ncbi.nlm.nih.gov]

- 15. mdpi.com [mdpi.com]

- 16. High-Resolution Conformational Analysis of RGDechi-Derived Peptides Based on a Combination of NMR Spectroscopy and MD Simulations [mdpi.com]

- 17. The impact of pyrrolidine hydroxylation on the conformation of proline-containing peptides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Folding peptides studied by NMR | SeRMN – NMR Service at UAB [sermn.uab.cat]

- 19. A Newcomer’s Guide to Peptide Crystallography - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Using X-ray Diffraction Techniques for Biomimetic Drug Development, Formulation, and Polymorphic Characterization - PMC [pmc.ncbi.nlm.nih.gov]

- 21. mdpi.com [mdpi.com]

- 22. Effect of a cis-4-aminopiperidine-3-carboxylic acid (cis-APiC) residue on mixed-helical folding of unnatural peptides - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

The Cornerstone of Modern Peptide Synthesis: A Technical Guide to the Fmoc Protecting Group

Abstract

In the landscape of synthetic peptide chemistry, the 9-fluorenylmethoxycarbonyl (Fmoc) protecting group stands as a central pillar, enabling the efficient and reliable assembly of complex peptide chains.[1][2] This technical guide provides an in-depth exploration of the pivotal role of the Fmoc group in solid-phase peptide synthesis (SPPS), a methodology that has become the cornerstone of peptide research and pharmaceutical development.[3][4] We will dissect the chemical principles underpinning Fmoc chemistry, from its strategic advantages over older methodologies to the practical nuances of its application in the laboratory. This document is intended for researchers, scientists, and drug development professionals, offering field-proven insights and detailed protocols to empower the synthesis of high-purity peptides for a multitude of applications.

Introduction: The Imperative for Protection in Peptide Synthesis

The synthesis of a peptide is a precise, stepwise construction of a chain of amino acids linked by amide (peptide) bonds.[1] The challenge lies in the multifunctional nature of amino acids, each possessing at least an α-amino group and an α-carboxyl group, with many also featuring reactive side chains.[1] Uncontrolled, these reactive sites would lead to a chaotic polymerization, yielding a complex mixture of unwanted byproducts instead of the desired peptide sequence.[1][]

To enforce the specific, directional formation of peptide bonds, a strategy of temporary and permanent protecting groups is essential.[] The α-amino group of the incoming amino acid is temporarily blocked to prevent self-polymerization, while the reactive side-chain functionalities are masked with more robust, "permanent" protecting groups that remain intact throughout the chain assembly.[6] The Fmoc group is the most widely used temporary Nα-protecting group in modern SPPS.[7][8]

The Fmoc Group: Chemical Structure and Strategic Advantages

The 9-fluorenylmethoxycarbonyl (Fmoc) group was introduced by Carpino and Han in 1970 and has since become the preferred choice for Nα-protection in SPPS.[1] Its popularity stems from the mild, base-labile conditions required for its removal, which contrasts sharply with the harsh, repetitive acid treatments needed in the older tert-butoxycarbonyl (Boc) strategy.[1][][9]

Orthogonality: The Key to a Clean Synthesis

The Fmoc/tBu (tert-butyl) strategy is a prime example of an "orthogonal" protection scheme.[10] This means that the temporary Nα-Fmoc group and the permanent side-chain protecting groups (typically tert-butyl based) are removed under distinct and non-interfering chemical conditions.[1][11] The Fmoc group is cleaved by a mild base (e.g., piperidine), while the side-chain protecting groups and the linkage to the solid support are cleaved simultaneously at the end of the synthesis by a strong acid (e.g., trifluoroacetic acid, TFA).[2][][11] This orthogonality prevents the premature removal of side-chain protectors during the repetitive deprotection steps of the synthesis cycle, a significant drawback of the Boc/Bzl strategy which could lead to side reactions and lower purity.[9][12]

Advantages of the Fmoc Strategy

| Feature | Fmoc/tBu Strategy | Boc/Bzl Strategy |

| Nα-Deprotection | Mildly basic (e.g., 20% piperidine in DMF)[3][6] | Strongly acidic (e.g., TFA)[][11] |

| Side-Chain Protection | Acid-labile (e.g., tBu, Trt) | Very strong acid-labile (e.g., Bzl) |

| Final Cleavage | Strong acid (e.g., TFA)[2] | Very strong acid (e.g., HF, TFMSA)[11][13] |

| Reaction Conditions | Milder, reducing side reactions[3][] | Harsher, potential for side-chain degradation[9] |

| Compatibility | Excellent for acid-sensitive and modified peptides (e.g., phosphorylated, glycosylated)[1][9] | Limited for acid-sensitive modifications[9] |

| Automation | Easily automated due to non-corrosive reagents in cycles[9] | Requires specialized equipment for handling corrosive acids like HF[11] |

| Monitoring | UV absorbance of the Fmoc byproduct allows for real-time reaction monitoring[1][15] | Less straightforward to monitor in real-time |

The Fmoc-SPPS Cycle: A Step-by-Step Deconstruction

Fmoc-SPPS is a cyclical process where each cycle adds a single, Nα-Fmoc-protected amino acid to the growing peptide chain anchored to an insoluble resin support.[3][8] This solid support allows for the easy removal of excess reagents and byproducts by simple filtration and washing.[2]

Caption: The iterative workflow of Fmoc solid-phase peptide synthesis (SPPS).

Step 1: Fmoc Deprotection

The first and most critical step in each cycle is the removal of the temporary Nα-Fmoc protecting group to expose a free amine for the subsequent coupling reaction.[1][16]

Mechanism: The deprotection proceeds via a base-catalyzed β-elimination mechanism.[12][17] A secondary amine, most commonly piperidine, abstracts the acidic proton on the C9 position of the fluorenyl ring.[12][18] This initiates the elimination of dibenzofulvene (DBF) and carbon dioxide, liberating the N-terminal amine of the peptide.[7] The excess piperidine then acts as a scavenger, trapping the reactive DBF to form a stable adduct, which is washed away.[12][19]

Caption: Base-catalyzed β-elimination mechanism of Fmoc deprotection.

Protocol: Standard Fmoc Deprotection

-

Swell the peptide-resin in N,N-dimethylformamide (DMF).[20]

-

Drain the solvent.

-

Add a solution of 20% piperidine in DMF to the resin.[3][20]

-

Agitate the mixture at room temperature for 5-20 minutes. The reaction time can be split into two shorter treatments (e.g., 2 min + 8 min) to ensure completeness.[19]

-

Drain the deprotection solution.

-

Wash the resin thoroughly with DMF (typically 3-5 times) to remove all traces of piperidine and the DBF-piperidine adduct.[20]

Step 2: Amino Acid Activation and Coupling

With the N-terminal amine free, the next Fmoc-protected amino acid is introduced and coupled to the peptide chain. To facilitate the formation of the amide bond, the carboxylic acid group of the incoming amino acid must be activated.[3][21]

Activation Chemistry: Carbodiimides like N,N'-dicyclohexylcarbodiimide (DCC) and N,N'-diisopropylcarbodiimide (DIC) were early activators, but they can lead to side reactions and the formation of insoluble urea byproducts.[22] Modern peptide synthesis predominantly relies on aminium/uronium or phosphonium salt-based coupling reagents, such as HBTU, HATU, and PyBOP.[22][23] These reagents react with the Fmoc-amino acid in the presence of a base (typically N,N-diisopropylethylamine, DIPEA) to form a highly reactive active ester intermediate, which then rapidly acylates the free amine on the peptide-resin.[3][22] Additives like 1-hydroxybenzotriazole (HOBt) or its aza-derivative (HOAt) are often included to suppress racemization and improve coupling efficiency.[22][24]

Protocol: Standard Amino Acid Coupling

-

In a separate vessel, dissolve the Fmoc-amino acid (3-5 equivalents relative to resin loading) in DMF.

-

Add the coupling reagent (e.g., HATU, 3-5 equivalents) and a base (e.g., DIPEA, 6-10 equivalents).[20]

-

Allow the activation mixture to pre-activate for a few minutes.

-

Add the activated amino acid solution to the deprotected peptide-resin.

-

Agitate the mixture at room temperature for 30-120 minutes.[3]

-

Drain the coupling solution.

-

Wash the resin thoroughly with DMF (3-5 times) to remove excess reagents and byproducts.[20]

Monitoring the Synthesis

The ability to monitor the completion of deprotection and coupling steps is crucial for ensuring a high-quality final product.[7] The strong UV absorbance of the dibenzofulvene-piperidine adduct provides a convenient method for quantifying Fmoc release after each deprotection step, which can be correlated to the efficiency of the previous coupling reaction.[1][15] Qualitative colorimetric tests, such as the ninhydrin (Kaiser) test, can be used to detect the presence of unreacted primary amines after a coupling step, indicating an incomplete reaction.[7]

| Monitoring Technique | Purpose | Principle |

| UV-Vis Spectrophotometry | Quantify Fmoc deprotection | Measures absorbance of the DBF-piperidine adduct (~300 nm) in the drained deprotection solution.[15] |

| HPLC Analysis | Quantify Fmoc deprotection | Separates and quantifies the DBF-piperidine adduct.[15] |

| Ninhydrin (Kaiser) Test | Detect incomplete coupling | Reacts with free primary amines to produce a dark blue color. A negative (yellow) result indicates a complete coupling.[7] |

Final Cleavage and Deprotection

Once the peptide chain has been fully assembled, the final step is to cleave the peptide from the solid support and simultaneously remove all the permanent side-chain protecting groups.[3]

Cleavage Chemistry: This is typically achieved by treating the peptide-resin with a strong acid, most commonly Trifluoroacetic Acid (TFA).[2][25] The cleavage cocktail usually includes "scavengers" to trap the highly reactive cationic species that are generated from the cleavage of the side-chain protecting groups (e.g., tert-butyl cations).[25] These scavengers prevent the modification of sensitive amino acid residues like tryptophan, methionine, and cysteine. A common and effective cleavage cocktail is a mixture of TFA, triisopropylsilane (TIS), and water.[3]

Protocol: Standard Cleavage from Resin

-

Wash the fully assembled peptide-resin with dichloromethane (DCM) and dry it thoroughly under vacuum.[25]

-

Prepare a cleavage cocktail, for example: 95% TFA, 2.5% water, 2.5% TIS.[3]

-

Add the cleavage cocktail to the dry peptide-resin in a reaction vessel.

-

Agitate the mixture at room temperature for 2-3 hours.[3]

-

Filter the resin and collect the filtrate containing the cleaved peptide.

-

Wash the resin with a small amount of fresh TFA to ensure complete recovery.

-

Precipitate the crude peptide by adding the TFA solution to a large volume of cold diethyl ether.

-

Collect the precipitated peptide by centrifugation or filtration.

-

Wash the peptide with cold ether to remove residual scavengers and dissolved protecting group fragments.

-

Dry the crude peptide under vacuum. The peptide is then typically purified by reverse-phase HPLC.[2]

Common Challenges and Field-Proven Solutions

While Fmoc-SPPS is a robust methodology, certain peptide sequences can present challenges.

-

Aspartimide Formation: Peptides containing aspartic acid are prone to a base-catalyzed side reaction where the backbone amide nitrogen attacks the side-chain ester, forming a cyclic aspartimide intermediate.[9][26] This can lead to epimerization and the formation of β-aspartyl peptides.[9]

-

Solution: Use of sterically hindered side-chain protecting groups on Asp, or adding HOBt to the piperidine deprotection solution can mitigate this issue.[26]

-

-

Diketopiperazine Formation: At the dipeptide stage, especially when proline is the second or third residue, the N-terminal amine can attack the C-terminal ester linkage to the resin, cleaving the dipeptide as a cyclic diketopiperazine.[26]

-

Solution: Using sterically hindered resins like 2-chlorotrityl chloride resin can suppress this side reaction.[26] Coupling the third amino acid quickly after deprotection of the second is also recommended.

-

-

Aggregation: Hydrophobic peptide sequences can aggregate on the resin, leading to poor solvation and incomplete deprotection and coupling reactions.[26]

Conclusion

The Fmoc protecting group is more than just a chemical reagent; it is the linchpin of a sophisticated and highly optimized synthetic strategy that has made complex peptides accessible for a vast range of scientific and therapeutic applications.[1][2] Its mild deprotection conditions, orthogonal compatibility with acid-labile side-chain protectors, and amenability to automation have solidified Fmoc-SPPS as the gold standard in the field.[1][9] By understanding the core chemical principles, mastering the detailed protocols, and being aware of potential challenges, researchers can fully leverage the power of Fmoc chemistry to successfully synthesize the peptides that drive innovation in science and medicine.

References

- Fmoc Solid Phase Peptide Synthesis: Mechanism and Protocol. (n.d.).

- Fmoc vs Boc: Choosing the Right Amino Acid Deriv

- Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). (n.d.). UCI Department of Chemistry.

- Fmoc Amino Acids for SPPS. (n.d.). AltaBioscience.

- Fmoc Solid Phase Peptide Synthesis. (n.d.). ChemPep.

- Fields, G. B. (2011). Advances in Fmoc solid-phase peptide synthesis. Journal of Peptide Science, 17(5), 336-348.

- de la Torre, B. G., & Albericio, F. (2020). Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine?. Molecules, 25(19), 4499.

- Focus on FMOC chemistry. (n.d.). LGC Standards.

- Peptide Synthesis - FAQ. (n.d.). AAPPTEC.

- Unraveling the FMOC Deprotection Mechanism: A Key Step in Peptide Synthesis. (2026, January 5).

- Terminology of Antibody Drug for Fmoc Deprotection. (n.d.). GenScript.

- A Comparative Guide to the Quantitative Analysis of Fmoc Release for Reaction Monitoring in Solid-Phase Peptide Synthesis. (2025). Benchchem.

- Amblard, M., Fehrentz, J. A., Martinez, J., & Subra, G. (2006). Methods and protocols of modern solid phase peptide synthesis. Molecular Biotechnology, 33(3), 239-254.

- Katritzky, A. R., Narindoshvili, T., Khelashvili, L., & Akhmedov, N. G. (2012). New TFA-free cleavage and final deprotection in fmoc solid-phase peptide synthesis: dilute HCl in fluoro alcohol. Organic Letters, 14(24), 6242-6245.

- Basic Peptides synthesis introduction. (n.d.). LifeTein®.

- Fmoc Solid-Phase Peptide Synthesis. (n.d.).

- A Comparative Guide to Boc and Fmoc Solid-Phase Peptide Synthesis Str

- An In-depth Technical Guide to Fmoc Solid-Phase Peptide Synthesis (SPPS). (2025). Benchchem.

- Fmoc Resin Cleavage and Deprotection. (n.d.). Sigma-Aldrich.

- Novabiochem® - Fmoc resin cleavage protocols. (n.d.). Merck Millipore.

- Refractive index: The best process analytical tool for greening solid-phase peptide synthesis. (n.d.). American Chemical Society.

- Fmoc Protecting Group: Fmoc Protection & Deprotection Mechanism. (n.d.). Total Synthesis.

- Kumar, A., Sharma, G., & de la Torre, B. G. (2021). Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine?. Molecules, 26(16), 4887.